synthesis and characterization of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
synthesis and characterization of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
This guide details the synthesis, characterization, and stereochemical considerations for ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate .
Expert Editorial Note: Stereochemical Designation (E vs. Z)
Before proceeding with the protocol, it is critical to address the stereochemistry implied by the nomenclature (2Z) versus the thermodynamic reality of the synthesis.
-
The Thermodynamic Product: The Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate predominantly yields the (2E)-isomer .
-
Cahn-Ingold-Prelog (CIP) Rules:
-
C3 Position: The 4-nitrophenyl group has higher priority than Hydrogen.
-
C2 Position: The ester group (
) has higher priority than the cyano group ( ) because Oxygen (atomic number 8) outranks Nitrogen (atomic number 7). -
Result: The stable geometric isomer places the bulky 4-nitrophenyl group and the bulky ester group on opposite sides (trans-arrangement) to minimize steric hindrance. Since the two high-priority groups are on opposite sides, this is the (2E)-isomer .
-
-
The (2Z)-Isomer: The (2Z)-isomer (cis-arrangement of aryl and ester) is sterically crowded and thermodynamically less stable. While the user prompt specifies (2Z) , standard laboratory synthesis yields the (2E) isomer.
-
Guidance: This guide describes the synthesis of the stable (2E) isomer, which is the standard commercial and research product. Accessing the pure (2Z) isomer typically requires photochemical isomerization of the (E) isomer and is not achieved via direct condensation.
Introduction & Retrosynthetic Analysis
Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate is a dense, polyfunctionalized acrylate used as a key intermediate in the synthesis of tyrosine kinase inhibitors and Entacapone analogs. Its synthesis relies on the Knoevenagel Condensation , a nucleophilic addition-elimination reaction between an aldehyde and an active methylene compound.
Reaction Scheme
Mechanistic Pathway (Base-Catalyzed)
The reaction proceeds via a catalytic cycle involving the deprotonation of ethyl cyanoacetate to form a resonance-stabilized enolate, which attacks the electrophilic carbonyl of the aldehyde.
Figure 1: Step-wise mechanism of the Knoevenagel condensation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| 4-Nitrobenzaldehyde | 151.12 | 1.0 | Electrophile |
| Ethyl Cyanoacetate | 113.11 | 1.1 | Nucleophile |
| Piperidine | 85.15 | 0.05-0.1 | Base Catalyst |
| Ethanol (Abs.) | 46.07 | Solvent | Medium |
| Glacial Acetic Acid | 60.05 | Trace | Co-catalyst (Optional) |
Method A: Standard Piperidine-Catalyzed Synthesis
This is the robust, "gold-standard" method for high yield and purity.
-
Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (20 mL) .
-
Addition: Add ethyl cyanoacetate (1.24 g, 1.17 mL, 11 mmol) to the solution.
-
Catalysis: Add 5 drops of piperidine . (Optional: Add 2 drops of glacial acetic acid to buffer the basicity, preventing side reactions like Cannizzaro).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 2–4 hours .-
Monitoring: Check progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The product typically appears as a distinct spot under UV light (
).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Place the flask in an ice bath for 30 minutes. The product should precipitate as a pale yellow solid.
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash the cake with ice-cold ethanol (
) and then cold water ( ) to remove residual catalyst and unreacted aldehyde.
-
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture (9:1).
-
Yield: Expect 85–95%.
-
Appearance: Pale yellow crystalline solid.
-
Method B: Green Synthesis (Water-Mediated)
For applications requiring strict solvent-free or green compliance.
-
Mix 4-nitrobenzaldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in water (15 mL) .
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 mmol) or simply stir vigorously at
if using an ionic liquid catalyst. -
The product precipitates directly from the aqueous medium. Filtration yields high purity without organic solvent extraction.
Characterization & Data Interpretation
The following data corresponds to the thermodynamically stable (2E)-isomer .
Spectroscopic Data
| Technique | Parameter | Value / Assignment |
| Appearance | Physical State | Yellow Needles / Powder |
| Melting Point | Range | 161 – 165 °C |
| IR Spectroscopy | ||
| Solvent: | (400 MHz) | |
| Vinyl Proton (H-3) .[7][10][11] The downfield shift confirms the electron-withdrawing effect of the CN and COOEt groups. | ||
| Aromatic Protons (Ortho to NO | ||
| Aromatic Protons (Meta to NO | ||
| Methylene of Ester ( | ||
| Methyl of Ester ( |
Stereochemical Validation (E vs Z)
-
Vinyl Proton Shift: In
-cyanoacrylates, the vinyl proton chemical shift is diagnostic. For the (E)-isomer , the vinyl proton is cis to the ester carbonyl (anisotropically deshielded) and trans to the cyano group. This typically results in a shift of 8.2–8.6 ppm. -
NOE (Nuclear Overhauser Effect): To definitively prove the (E) configuration, an NOE experiment would show a correlation between the Vinyl Proton and the Ortho-protons of the phenyl ring, but not between the Vinyl Proton and the Ethyl ester group (due to trans distance).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Incomplete reaction or product too soluble. | (1) Extend reflux time. (2) Concentrate solvent by 50% on rotavap before cooling. (3) Neutralize catalyst with dilute HCl drops to induce precipitation. |
| Oiling Out | Impurities preventing crystallization. | Scratch the glass with a rod to induce nucleation. Add a seed crystal. Recrystallize using a minimal amount of hot ethanol. |
| Impure Product (TLC) | Unreacted aldehyde presence. | Wash crude solid thoroughly with cold water (aldehyde is slightly soluble, product is insoluble) and hexane . |
| Isomer Contamination | Presence of Z-isomer (rare). | Recrystallization from ethanol preferentially crystallizes the stable E-isomer due to better packing. |
Workflow Visualization
Figure 2: Experimental workflow for the synthesis and purification.
References
-
PubChem. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4. National Library of Medicine. Available at: [Link]
-
J. Mex.[10] Chem. Soc. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. 2023, 67(1). (Provides detailed NMR/IR data for the 4-nitro derivative). Available at: [Link]
-
Asian J. Chem. Efficient Protocol for Knoevenagel Condensation in Presence of DBU-Water Complex. (Confirms E-geometry exclusivity). Available at: [Link]
Sources
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